2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-23-22(28-24-15)19-14-25(13-18(19)16-8-4-3-5-9-16)21(26)12-17-10-6-7-11-20(17)27-2/h3-11,18-19H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSOCPYUZYUKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release or uptake.
Pathways: Interference with signaling pathways that regulate cellular processes such as inflammation or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 2-methoxyphenyl group enhances electron-donating properties, contrasting with electron-withdrawing groups (e.g., -Cl in , -SO₂ in ), which may alter receptor-binding kinetics.
- Molecular Weight : The target compound (374.43 g/mol) is lighter than triazole-based analogs (e.g., 585.62 g/mol in ), suggesting better bioavailability.
Biological Activity
The compound 2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone , also referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 334.33 g/mol. The structure includes a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds featuring oxadiazole rings often exhibit significant antimicrobial properties. For instance, derivatives containing similar structures have shown promising results against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Anticancer Properties
Studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For example, related compounds have been tested against human cancer cell lines, showing inhibition rates ranging from 60% to 97%. The mechanism typically involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cell Line Tested | Inhibition Rate (%) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 70% | Apoptosis induction |
| Compound B | DU145 (Prostate Cancer) | 90% | Cell cycle arrest |
| 2-(2-Methoxyphenyl)... | Various | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been documented, suggesting potential therapeutic applications in treating inflammatory diseases. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Case Studies
- Anticancer Evaluation : A recent study evaluated the anticancer potential of several pyrrolidine derivatives against multiple cancer types. The results indicated that compounds with oxadiazole substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of oxadiazole derivatives, including those structurally similar to 2-(2-Methoxyphenyl)... The study utilized disk diffusion methods to assess activity against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cellular metabolism or proliferation.
- Receptor Interaction : Binding to specific receptors can lead to downstream effects that alter cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
